molecular formula C24H20N2O2S2 B505861 N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide CAS No. 314285-25-1

N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide

Cat. No.: B505861
CAS No.: 314285-25-1
M. Wt: 432.6g/mol
InChI Key: BZYGUUHQKKFHQT-UHFFFAOYSA-N
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Description

N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are well-known for their wide range of biological and pharmacological activities, making them significant in various fields such as medicinal chemistry, material science, and industrial chemistry .

Scientific Research Applications

N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of thiophene derivatives can vary depending on their specific structure and the biological target they interact with. For example, some thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene and its derivatives continue to be a topic of interest for medicinal chemists due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research will likely focus on the synthesis and investigation of new structural prototypes with more effective pharmacological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide typically involves the reaction of 2-acetyl-3-oxo-N-phenylbutanethioamide with chloroacetamide reagents. The reaction is carried out in a boiling ethanolic solution of sodium ethoxide, leading to the formation of thiophene-2-carboxamide derivatives . The reaction mechanism involves nucleophilic displacement of the chlorine atom from the chloroacetamide derivative by nucleophilic sulfur, forming a sulfide intermediate, which then undergoes intramolecular dealkoxylation .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve multicomponent reactions and condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods are efficient and scalable, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-phenyl-N-[2-[N-(thiophene-2-carbonyl)anilino]ethyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2S2/c27-23(21-13-7-17-29-21)25(19-9-3-1-4-10-19)15-16-26(20-11-5-2-6-12-20)24(28)22-14-8-18-30-22/h1-14,17-18H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYGUUHQKKFHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCN(C2=CC=CC=C2)C(=O)C3=CC=CS3)C(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601204205
Record name N,N′-1,2-Ethanediylbis[N-phenyl-2-thiophenecarboxamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601204205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314285-25-1
Record name N,N′-1,2-Ethanediylbis[N-phenyl-2-thiophenecarboxamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314285-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N′-1,2-Ethanediylbis[N-phenyl-2-thiophenecarboxamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601204205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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